molecular formula C13H13N3O4 B2546206 2-[4-(2-Methoxy-phenyl)-2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl]-acetamide CAS No. 898409-42-2

2-[4-(2-Methoxy-phenyl)-2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl]-acetamide

Cat. No.: B2546206
CAS No.: 898409-42-2
M. Wt: 275.264
InChI Key: NNKDLVMZWWMJTQ-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxy-phenyl)-2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl]-acetamide is a complex organic compound with a unique structure that includes a methoxyphenyl group and a pyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methoxy-phenyl)-2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl]-acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazinone ring. The final step involves the acylation of the pyrazinone with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally benign and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methoxy-phenyl)-2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the pyrazinone ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of 2-[4-(2-Hydroxy-phenyl)-2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl]-acetamide.

    Reduction: Formation of 2-[4-(2-Methoxy-phenyl)-2,3-dihydroxy-3,4-dihydro-2H-pyrazin-1-yl]-acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2-Methoxy-phenyl)-2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl]-acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazinone core.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Hydroxy-phenyl)-2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl]-acetamide
  • 2-[4-(2-Methoxy-phenyl)-2,3-dihydroxy-3,4-dihydro-2H-pyrazin-1-yl]-acetamide
  • 2-[4-(2-Methoxy-phenyl)-2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl]-propionamide

Uniqueness

The uniqueness of 2-[4-(2-Methoxy-phenyl)-2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl]-acetamide lies in its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-20-10-5-3-2-4-9(10)16-7-6-15(8-11(14)17)12(18)13(16)19/h2-7H,8H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKDLVMZWWMJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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